Cas no 874133-65-0 (3-(4-Fluoro-2-methylphenyl)benzoic Acid)
3-(4-Fluoro-2-methylphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-carboxylicacid, 4'-fluoro-2'-methyl-
- 3-(2-CHLORO-3-METHYLPHENYL)BENZOIC ACID
- 3-fluoro-4-(2-methylphenyl)benzoic acid
- 3-(4-Fluoro-2-methylphenyl)benzoic Acid
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- Inchi: 1S/C14H11FO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
- InChI Key: ONDXPXZFVLAWKG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C)C=1)C1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 246.04500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- PSA: 37.30000
- LogP: 4.01360
3-(4-Fluoro-2-methylphenyl)benzoic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(4-Fluoro-2-methylphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F596640-100mg |
3-(4-Fluoro-2-methylphenyl)benzoic Acid |
874133-65-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F596640-250mg |
3-(4-Fluoro-2-methylphenyl)benzoic Acid |
874133-65-0 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | F596640-500mg |
3-(4-Fluoro-2-methylphenyl)benzoic Acid |
874133-65-0 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | F596640-1g |
3-(4-Fluoro-2-methylphenyl)benzoic Acid |
874133-65-0 | 1g |
$207.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744893-1g |
4'-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid |
874133-65-0 | 98% | 1g |
¥1064.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744893-5g |
4'-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid |
874133-65-0 | 98% | 5g |
¥3185.00 | 2024-04-27 | |
| 1PlusChem | 1P008E1X-5g |
[1,1'-Biphenyl]-3-carboxylicacid, 4'-fluoro-2'-methyl- |
874133-65-0 | 98% | 5g |
$429.00 | 2025-02-22 | |
| 1PlusChem | 1P008E1X-1g |
[1,1'-Biphenyl]-3-carboxylicacid, 4'-fluoro-2'-methyl- |
874133-65-0 | 98% | 1g |
$150.00 | 2025-02-22 | |
| 1PlusChem | 1P008E1X-10g |
[1,1'-Biphenyl]-3-carboxylicacid, 4'-fluoro-2'-methyl- |
874133-65-0 | 98% | 10g |
$704.00 | 2025-02-22 | |
| A2B Chem LLC | AD90661-1g |
3-(4-Fluoro-2-methylphenyl)benzoic acid |
874133-65-0 | 98% | 1g |
$142.00 | 2024-04-19 |
3-(4-Fluoro-2-methylphenyl)benzoic Acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-(4-Fluoro-2-methylphenyl)benzoic Acid
3-(4-Fluoro-2-methylphenyl)benzoic Acid: A Comprehensive Overview
3-(4-Fluoro-2-methylphenyl)benzoic Acid, also known by its CAS number CAS 874133-65-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of benzoic acid, featuring a substituted phenyl group at the third position. The substitution pattern on the phenyl ring includes a fluorine atom at the para position and a methyl group at the ortho position, which imparts unique chemical and physical properties to the molecule.
The structure of 3-(4-fluoro-2-methylphenyl)benzoic acid is characterized by its aromaticity, which plays a crucial role in its reactivity and stability. The presence of electron-withdrawing groups like fluorine and electron-donating groups like methyl creates a balance that influences the compound's electronic properties. Recent studies have highlighted the importance of such substituent effects in modulating the activity of benzoic acid derivatives in various applications, including drug design and material science.
In terms of synthesis, 3-(4-fluoro-2-methylphenyl)benzoic acid can be prepared through several routes, including Friedel-Crafts acylation and Ullmann coupling reactions. These methods leverage the reactivity of aromatic rings under specific catalytic conditions to introduce the desired substituents. Researchers have also explored green chemistry approaches to synthesize this compound, focusing on reducing environmental impact while maintaining high yields.
The applications of CAS 874133-65-0 are diverse. In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structure provides a platform for further functionalization, enabling the creation of potential drug candidates with tailored pharmacokinetic profiles. Recent advancements in medicinal chemistry have emphasized the role of fluorinated aromatic compounds in improving drug efficacy and bioavailability.
In addition to its pharmaceutical applications, 3-(4-fluoro-2-methylphenyl)benzoic acid finds utility in material science. Its aromatic nature makes it suitable for use in organic electronics, where it can contribute to the development of novel semiconducting materials. The balance between electron-withdrawing and electron-donating groups in its structure enhances its electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The study of CAS 874133-65-0 has also contributed to our understanding of aromatic substitution patterns and their influence on molecular behavior. Researchers have employed computational methods, such as density functional theory (DFT), to model the electronic structure and reactivity of this compound. These studies provide insights into its potential interactions with biological systems and its suitability for various industrial applications.
In conclusion, 3-(4-fluoro-2-methylphenyl)benzoic acid, with its unique structural features and versatile applications, remains an important compound in contemporary chemical research. Its role as an intermediate in drug development and its potential in material science underscore its significance across multiple disciplines. As research continues to uncover new avenues for its utilization, this compound is poised to contribute even more significantly to scientific advancements.
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